molecular formula C15H16N2O2 B5861554 (2,5-dimethylphenyl)(2-nitrobenzyl)amine

(2,5-dimethylphenyl)(2-nitrobenzyl)amine

Cat. No. B5861554
M. Wt: 256.30 g/mol
InChI Key: PTCKFLKFDKUDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethylphenyl)(2-nitrobenzyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMPBA and has been synthesized using various methods. The purpose of

Mechanism of Action

DMPBA is believed to exert its effects through the inhibition of various enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, DMPBA can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DMPBA has been shown to have anti-inflammatory effects in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of COX-2, which is involved in the production of prostaglandins, which are important mediators of inflammation. DMPBA has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using DMPBA in lab experiments is its potential for use in the treatment of various diseases. However, a limitation of using DMPBA is its low yield and the difficulty in synthesizing it in large quantities. Additionally, further research is needed to determine the optimal dosage and potential side effects of DMPBA.

Future Directions

For research on DMPBA include investigating its potential use in the treatment of Alzheimer's disease, as well as other neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and potential side effects of DMPBA. Additionally, research on the synthesis of DMPBA in larger quantities is needed to facilitate its use in clinical trials.

Synthesis Methods

DMPBA can be synthesized using various methods, including the reaction of 2,5-dimethylaniline and 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-dimethylaniline and 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The yield of DMPBA using these methods is typically around 50%.

Scientific Research Applications

DMPBA has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. DMPBA has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is important for cognitive function.

properties

IUPAC Name

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17(18)19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKFLKFDKUDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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